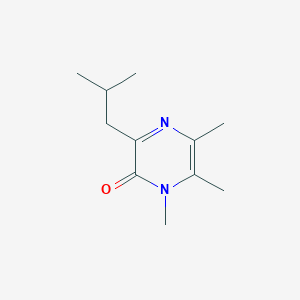
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is an organic compound belonging to the pyrazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diketone with an amine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the pyrazinone ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazine: Similar structure but lacks the carbonyl group.
1,5,6-trimethyl-3-isobutyl-2(1H)-pyridone: Similar structure but with a nitrogen atom in a different position.
Uniqueness
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is unique due to its specific substitution pattern and the presence of both methyl and isobutyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
137232-67-8 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1,5,6-trimethyl-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-7(2)6-10-11(14)13(5)9(4)8(3)12-10/h7H,6H2,1-5H3 |
Clé InChI |
RILXBJSXFPLPKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)C(=N1)CC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















